molecular formula C7H4Br2N2 B1326464 4,7-Dibromo-1H-pirrolo[3,2-c]piridina CAS No. 871819-35-1

4,7-Dibromo-1H-pirrolo[3,2-c]piridina

Número de catálogo B1326464
Número CAS: 871819-35-1
Peso molecular: 275.93 g/mol
Clave InChI: XNNGGUSSDILPAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C7H4Br2N2 . It has a molecular weight of 275.93 g/mol .


Synthesis Analysis

The synthesis of substituted pyridines, such as 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine, has been achieved through various methodologies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine includes two bromine atoms, two nitrogen atoms, and seven carbon atoms . The InChI code is InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H .


Chemical Reactions Analysis

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine has shown versatility and selectivity towards aromatic nucleophilic substitution . New compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .


Physical And Chemical Properties Analysis

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine has a molecular weight of 275.93 g/mol . It has a topological polar surface area of 28.7 Ų and a complexity of 153 . The compound is solid at room temperature .

Aplicaciones Científicas De Investigación

Actividad antimicrobiana

4,7-Dibromo-1H-pirrolo[3,2-c]piridina: los derivados han mostrado promesa en aplicaciones antimicrobianas. El andamiaje de pirrolopirazina, que es estructuralmente similar, se ha destacado por su eficacia contra diversas cepas bacterianas y fúngicas. Esto sugiere que la this compound podría utilizarse en el desarrollo de nuevos agentes antimicrobianos, abordando potencialmente la creciente preocupación por la resistencia a los antibióticos .

Propiedades antiinflamatorias

Los compuestos con la estructura de pirrolopirazina se han asociado con propiedades antiinflamatorias. Dada la similitud estructural, la this compound también puede exhibir efectos antiinflamatorios, lo que podría ser beneficioso en el tratamiento de enfermedades inflamatorias crónicas .

Aplicaciones antivirales

Los derivados de pirrolopirazina han demostrado actividades antivirales, incluida la acción contra el VIH-1. Por extensión, la this compound podría explorarse para su uso potencial en el desarrollo de fármacos antivirales, particularmente como un andamiaje para crear compuestos que se dirijan a diversas infecciones virales .

Potencial antitumoral y anticancerígeno

La investigación ha indicado que los derivados de pirrolopirazina pueden tener efectos antitumorales. Las características estructurales de la this compound la convierten en un candidato para el descubrimiento de fármacos anticancerígenos, donde podría utilizarse para sintetizar compuestos con posible eficacia contra diferentes tipos de cáncer .

Inhibición de la quinasa

Los inhibidores de la quinasa son cruciales en el tratamiento de diversas enfermedades, incluido el cáncer. Los derivados de pirrolopirazina han mostrado actividad inhibitoria de la quinasa, lo que sugiere que la this compound podría servir como base para desarrollar nuevos inhibidores de la quinasa con mejor especificidad y potencia .

Tratamiento de trastornos metabólicos

Se ha encontrado que algunos derivados de pirrolopirazina reducen los niveles de glucosa en sangre, lo que indica posibles aplicaciones en el tratamiento de trastornos metabólicos como la diabetes y la hiperglucemia. Por lo tanto, la this compound podría ser valiosa en la síntesis de nuevos agentes terapéuticos para controlar estas afecciones .

Mecanismo De Acción

While the specific mechanism of action for 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is not explicitly mentioned, one study suggests that similar compounds may interact with specific residues on a receptor, facilitating a π–π interaction .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Direcciones Futuras

Future research could delve into the scarcely explored versatility and selectivity of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine towards aromatic nucleophilic substitution . The development of new compounds using different nucleophiles could lead to biologically interesting species and building blocks for organic materials .

Propiedades

IUPAC Name

4,7-dibromo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNGGUSSDILPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646784
Record name 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871819-35-1
Record name 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Vinyl magnesium bromide (44 ml, 1M in THF) was added to dry THF (40 ml) and the solution was cooled to 0° C. under an atmosphere of nitrogen. A solution of 2,5-dibromo-4-nitropyridine (prepared by the method of: Lee, Bang-Lin; Yamamoto, Takakazu, Macromolecules (1999), 32(5) 1375-1382.) (3.53 g) in THF (80 ml) was added dropwise over 40 mins at 0° C. The mixture was stirred at room temperature for 1 hr then cooled to 0° C. and a saturated solution of ammonium chloride (60 ml) was added. The mixture was stirred at room temperature for 15 min then added to a mixture of ethyl acetate (200 ml) and water (200 ml). The organic layer washed with water and evaporated. The residue was dissolved in a mixture of methanol (20 ml) and conc hydrochloric acid (0.5 ml). After standing at room temp for 30 mins the solution was evaporated and the residue added to ethyl acetate (50 ml) and water (50 ml) and made basic with sodium hydroxide. The organic layer washed with water (2×50 ml) then brine, dried (MgSO4) and evaporated. The residue was triturated with ether (20 ml) to give a solid which was filtered off. The filtrate was evaporated and triturated with ether to afford a second crop which on combination with the above gave the title compound (0.97 g). The filtrate was evaporated and dissolved in DCM and purified with Biotage chromatography eluting with DCM/Et2O 20:1 and evaporated to give white solid (0.38 g)
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.